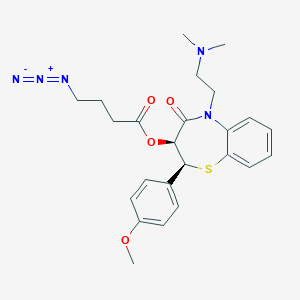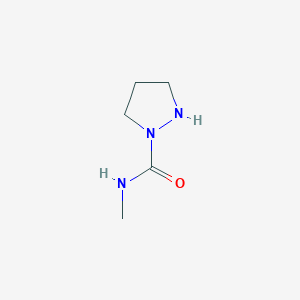
N-methylpyrazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpyrazolidine-1-carboxamide (MPC) is a chemical compound that has been extensively studied in the field of pharmaceuticals due to its potential therapeutic properties. MPC is a cyclic amide that has a unique structure, making it an interesting target for research.
Applications De Recherche Scientifique
N-methylpyrazolidine-1-carboxamide has been studied extensively in the field of pharmaceuticals due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-methylpyrazolidine-1-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N-methylpyrazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-methylpyrazolidine-1-carboxamide can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
N-methylpyrazolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as fever. N-methylpyrazolidine-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-methylpyrazolidine-1-carboxamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are a number of future directions for research on N-methylpyrazolidine-1-carboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of N-methylpyrazolidine-1-carboxamide, as well as its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of N-methylpyrazolidine-1-carboxamide, particularly in vivo.
Méthodes De Synthèse
The synthesis of N-methylpyrazolidine-1-carboxamide involves the reaction of N-methylpyrazolidine with phosgene. The reaction results in the formation of N-methylpyrazolidine-1-carboxamide, which can be purified through recrystallization. This method has been widely used in the synthesis of N-methylpyrazolidine-1-carboxamide, and it has been shown to be efficient and effective.
Propriétés
Numéro CAS |
124072-93-1 |
|---|---|
Nom du produit |
N-methylpyrazolidine-1-carboxamide |
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-methylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-3-7-8/h7H,2-4H2,1H3,(H,6,9) |
Clé InChI |
QPKVPZXYKHZUJS-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CCCN1 |
SMILES canonique |
CNC(=O)N1CCCN1 |
Synonymes |
1-Pyrazolidinecarboxamide,N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)

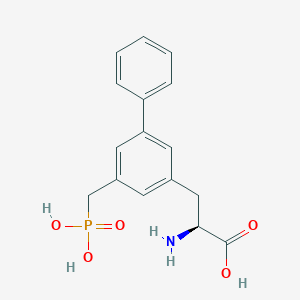
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
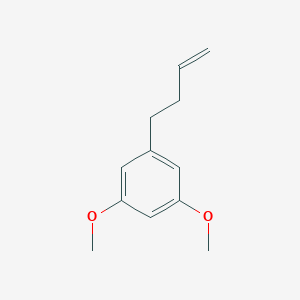
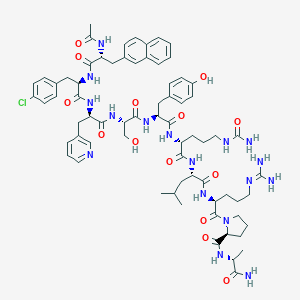
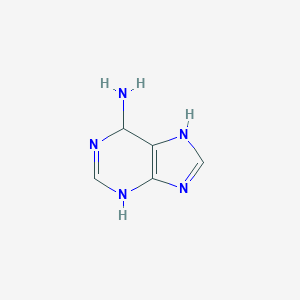

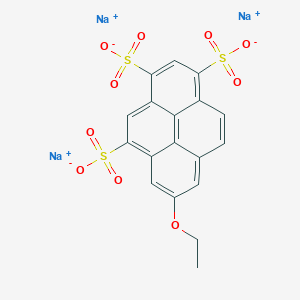
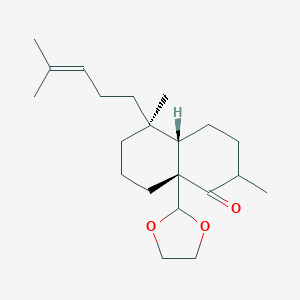
silyl](/img/structure/B55129.png)
